Cas no 921528-62-3 (5-chloro-2-methoxy-N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzamide)

5-Chloro-2-methoxy-N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzamide is a synthetic organic compound featuring a benzamide core linked to a dihydropyridazine moiety. Its molecular structure incorporates chloro and methoxy substituents, enhancing its potential for selective interactions in biochemical applications. The compound's rigid aromatic systems and polar functional groups suggest utility in medicinal chemistry, particularly as a scaffold for targeting enzyme inhibition or receptor modulation. Its well-defined heterocyclic framework offers stability and tunability for further derivatization. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups may influence its pharmacokinetic properties, making it a candidate for exploratory research in drug discovery or mechanistic studies.
5-chloro-2-methoxy-N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzamide structure
921528-62-3 structure
Product Name:5-chloro-2-methoxy-N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzamide
CAS No:921528-62-3
MF:C20H18ClN3O3
MW:383.828223705292
CID:6509757
Update Time:2025-05-25

5-chloro-2-methoxy-N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-2-methoxy-N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzamide
    • 5-chloro-2-methoxy-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzamide
    • Inchi: 1S/C20H18ClN3O3/c1-27-18-9-7-15(21)13-16(18)20(26)22-11-12-24-19(25)10-8-17(23-24)14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,22,26)
    • InChI Key: BYZMHBXNXNTYHK-UHFFFAOYSA-N
    • SMILES: C(NCCN1N=C(C2=CC=CC=C2)C=CC1=O)(=O)C1=CC(Cl)=CC=C1OC

5-chloro-2-methoxy-N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzamide Pricemore >>

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Additional information on 5-chloro-2-methoxy-N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzamide

Recent Advances in the Study of 5-chloro-2-methoxy-N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzamide (CAS: 921528-62-3)

The compound 5-chloro-2-methoxy-N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzamide (CAS: 921528-62-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyridazinone core and benzamide moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, providing valuable insights for drug development.

One of the key areas of research has been the optimization of the synthetic pathway for 921528-62-3. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that improves the scalability and purity of the compound. The researchers employed a multi-step reaction sequence, starting from commercially available precursors, and achieved an overall yield of 78%. This advancement is critical for facilitating further preclinical and clinical studies.

Pharmacological evaluations have revealed that 5-chloro-2-methoxy-N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzamide exhibits potent inhibitory activity against specific kinase targets implicated in inflammatory and oncogenic pathways. In vitro assays demonstrated IC50 values in the nanomolar range, suggesting high affinity and selectivity. These findings were corroborated by molecular docking studies, which highlighted the compound's ability to form stable interactions with the ATP-binding sites of target kinases.

In vivo studies have further explored the therapeutic potential of 921528-62-3. A recent preclinical trial using murine models of rheumatoid arthritis reported significant reduction in joint inflammation and cartilage degradation following treatment with the compound. The study attributed these effects to the downregulation of pro-inflammatory cytokines and inhibition of matrix metalloproteinases. These results position the molecule as a promising candidate for the development of anti-inflammatory therapies.

Despite these advancements, challenges remain in the clinical translation of 5-chloro-2-methoxy-N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzamide. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed. Ongoing research is focusing on structural modifications to enhance pharmacokinetic properties while retaining therapeutic efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the progression of this compound into clinical trials.

In conclusion, the recent studies on 921528-62-3 underscore its potential as a versatile scaffold for drug discovery. The compound's unique chemical structure and promising biological activities make it a valuable subject for further investigation. Future research should aim to elucidate its full therapeutic spectrum and optimize its drug-like properties to pave the way for clinical applications.

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